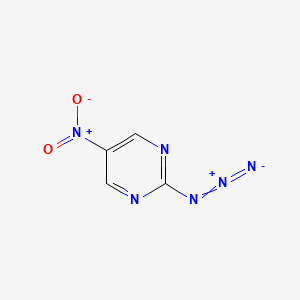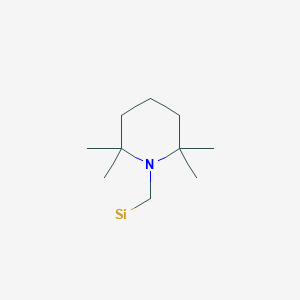
CID 78062753
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound identified as “CID 78062753” is a potent and selective small molecule inhibitor of protein kinase D. This compound has garnered significant interest due to its ability to inhibit protein kinase D with high specificity, making it a valuable tool in various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of CID 78062753 involves a multi-step process starting with the preparation of the core structure. The initial step typically involves the formation of a benzoxoloazepinolone scaffold, followed by the introduction of specific functional groups to enhance its inhibitory activity. The reaction conditions often include the use of organic solvents, catalysts, and controlled temperature settings to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but is scaled up to accommodate larger quantities. The process involves rigorous quality control measures to ensure consistency and purity. The use of automated reactors and continuous flow systems helps in maintaining the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
CID 78062753 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups, enhancing its activity or stability.
Substitution: The compound can undergo substitution reactions where specific atoms or groups are replaced with others to modify its properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various halogenating agents and nucleophiles are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, each with potentially different biological activities and properties.
Scientific Research Applications
CID 78062753 has a wide range of applications in scientific research:
Chemistry: Used as a tool to study protein kinase D inhibition and its effects on various biochemical pathways.
Biology: Employed in studies involving cell signaling, proliferation, and differentiation.
Medicine: Investigated for its potential therapeutic applications in diseases where protein kinase D plays a crucial role, such as cancer and cardiovascular diseases.
Industry: Utilized in the development of new drugs and therapeutic agents targeting protein kinase D.
Mechanism of Action
CID 78062753 exerts its effects by selectively inhibiting protein kinase D. The compound binds to the active site of protein kinase D, preventing its activation and subsequent phosphorylation of downstream targets. This inhibition disrupts various cellular processes, including cell proliferation, migration, and survival, making it a valuable tool in cancer research and therapy.
Comparison with Similar Compounds
Similar Compounds
CID 755673: Another potent inhibitor of protein kinase D with similar inhibitory activity.
CID 755673-1: A derivative with slight modifications to enhance its selectivity and potency.
Uniqueness
CID 78062753 stands out due to its high specificity and potency in inhibiting protein kinase D. Its unique chemical structure allows for selective binding to the active site, making it a preferred choice in research applications where precise inhibition is required.
Properties
Molecular Formula |
C10H20NSi |
|---|---|
Molecular Weight |
182.36 g/mol |
InChI |
InChI=1S/C10H20NSi/c1-9(2)6-5-7-10(3,4)11(9)8-12/h5-8H2,1-4H3 |
InChI Key |
SAGVTJICUAPMNX-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCCC(N1C[Si])(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2H-Pyran, 3,6-dihydro-2-[(triphenylmethoxy)methyl]-, (2S)-](/img/structure/B14240962.png)

![2H-Indol-2-one, 3-[(2-chlorophenyl)methylene]-1,3-dihydro-](/img/structure/B14240970.png)
![4-Nitro-6-(3-{4-[(E)-phenyldiazenyl]phenyl}triazan-1-ylidene)cyclohexa-2,4-dien-1-one](/img/structure/B14240976.png)
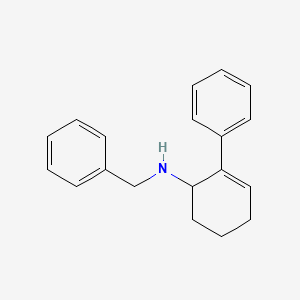
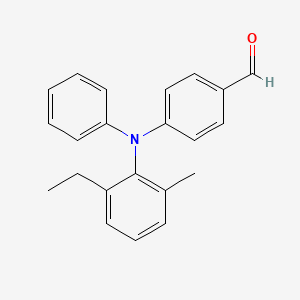
![[(S)-2-Methyl-1-((S)-3,3,3-trifluoro-1-isopropyl-2-oxo-propylcarbamoyl)-propyl]-carbamic acid, benzyl ester](/img/structure/B14240996.png)
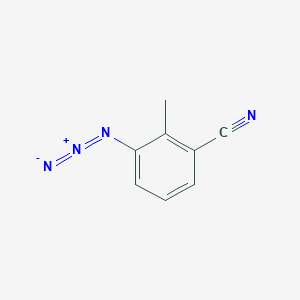
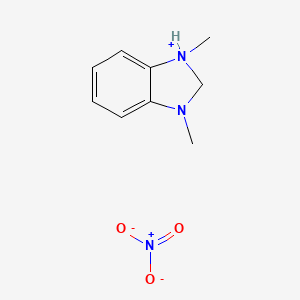
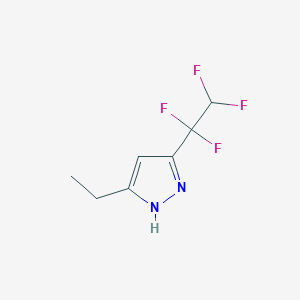
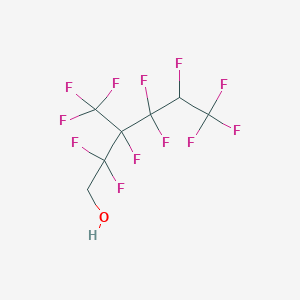
![Ethanethiol, 2-[(9-anthracenylmethyl)amino]-](/img/structure/B14241024.png)
![3-(4-Methoxybenzoyl)pyrrolo[1,2-a]quinoxaline-1,2,4(5H)-trione](/img/structure/B14241030.png)
